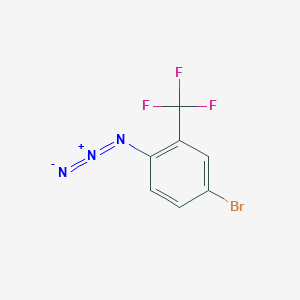

1-Azido-4-bromo-2-(trifluoromethyl)benzene

Description

Strategic Context of Multifunctional Aryl Halides and Azides in Contemporary Chemical Research

Multifunctional scaffolds are cornerstones of modern synthetic strategy, allowing for the rapid generation of molecular complexity from a single starting material. Aryl halides and aryl azides are two of the most versatile functional groups in the synthetic chemist's toolbox. The strategic value of a molecule containing both functionalities lies in their distinct and often non-interfering reactivity, a concept known as orthogonal functionalization.

The aryl halide, in this case, a bromo group, is a well-established handle for transition-metal-catalyzed cross-coupling reactions. Seminal methodologies such as the Suzuki, Heck, Buchwald-Hartwig, and Sonogashira couplings utilize aryl halides to form new carbon-carbon and carbon-heteroatom bonds with high efficiency and predictability. This allows for the introduction of a wide array of substituents, including alkyl, alkenyl, alkynyl, aryl, and amino groups.

Concurrently, the azide (B81097) group serves as a powerful and versatile functional handle. It is most renowned for its role in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the flagship reaction of "click chemistry." This reaction forms a stable triazole ring with exceptional fidelity and under mild conditions. Additionally, azides can be readily reduced to primary amines, providing a gateway to a vast range of subsequent functionalizations, or can participate in other transformations like the Staudinger ligation.

The presence of both an aryl halide and an azide on the same aromatic ring allows for a programmed, stepwise approach to synthesis. A chemist can first perform a cross-coupling reaction at the bromine site while leaving the azide untouched, and then subject the resulting molecule to a cycloaddition reaction to introduce a second, distinct molecular fragment. This strategic orthogonality is highly prized in fields like drug discovery and bioconjugation, where building complex molecules with precisely defined architectures is paramount.

Significance of Trifluoromethylated Aromatic Systems in Building Block Design

The incorporation of fluorine into organic molecules has become a major strategy in the design of bioactive compounds and advanced materials. The trifluoromethyl (-CF₃) group, in particular, imparts a unique and often highly beneficial set of properties to an aromatic system. Its significance as a component of synthetic building blocks is multifaceted and profound.

One of the most valued attributes of the -CF₃ group is its ability to enhance metabolic stability. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the trifluoromethyl group resistant to oxidative metabolism by enzymes in the body. This can increase the in vivo half-life of a drug, leading to improved pharmacokinetic profiles.

The steric profile of the -CF₃ group is also significant. It is larger than a hydrogen atom but is often considered a bioisostere of a methyl group or chlorine atom, allowing it to occupy similar binding pockets in enzymes and receptors while conferring the unique electronic and stability advantages of fluorine. The inclusion of this group in building blocks like 1-Azido-4-bromo-2-(trifluoromethyl)benzene (B6176723) provides a reliable method for introducing these desirable properties into new chemical entities.

Overview of Synthetic Challenges and Opportunities Presented by this compound

The utility of this compound is intrinsically linked to the challenges and opportunities presented by its synthesis and reactivity.

Synthetic Challenges: The primary challenge in the synthesis of this molecule is achieving the correct regiochemical arrangement of the three distinct functional groups on the aromatic ring. A common synthetic route to aryl azides involves the diazotization of a corresponding aniline (B41778) precursor followed by treatment with an azide source, such as sodium azide. rsc.org Therefore, a likely precursor for the target molecule is 4-bromo-2-(trifluoromethyl)aniline. The synthesis of this aniline itself requires careful control of bromination and trifluoromethylation steps to ensure the correct 1,4,2-substitution pattern. The diazotization step, while standard, involves the formation of potentially unstable diazonium salt intermediates that must be handled with care at low temperatures.

Synthetic Opportunities: Despite the challenges, the successful synthesis of this compound unlocks a wealth of synthetic opportunities. As a trifunctional building block, it offers a platform for creating highly complex and diverse molecular libraries through sequential, site-selective reactions.

At the Bromo Position (C4): This site is primed for a variety of palladium- or copper-catalyzed cross-coupling reactions to introduce new aryl, alkyl, or vinyl groups.

At the Azido (B1232118) Position (C1): This group can be used in highly reliable CuAAC "click" reactions to link with alkyne-containing molecules or be reduced to an amine for further derivatization.

Influence of the Trifluoromethyl Group (C2): The strong electron-withdrawing nature of the -CF₃ group influences the reactivity of the adjacent functional groups. It can affect the reaction rates and conditions required for transformations at the C1 and C4 positions, and its steric bulk can direct the conformation of the final products.

The distinct reactivity of each functional group allows for a modular approach to synthesis. One can envision a three-step sequence where the bromine is first substituted via a Suzuki coupling, the azide is then clicked with an alkyne, and the trifluoromethyl group modulates the final compound's biological and physical properties. This level of synthetic control makes this compound a powerful and highly sought-after intermediate in modern organic chemistry.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-azido-4-bromo-2-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF3N3/c8-4-1-2-6(13-14-12)5(3-4)7(9,10)11/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZMNCEZHZBMPRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(F)(F)F)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Azido 4 Bromo 2 Trifluoromethyl Benzene

Direct Synthesis Routes from Precursors

Direct synthesis routes involve constructing the target molecule by introducing the key functional groups onto a starting aromatic ring through a series of reactions.

A primary and effective method for the synthesis of aryl azides is through the diazotization of anilines, followed by substitution with an azide (B81097) salt. organic-chemistry.org For 1-azido-4-bromo-2-(trifluoromethyl)benzene (B6176723), the logical precursor is 4-bromo-2-(trifluoromethyl)aniline. This process involves two main steps:

Diazotization: The primary aromatic amine, 4-bromo-2-(trifluoromethyl)aniline, is treated with nitrous acid (HNO₂) to form a diazonium salt. Nitrous acid is typically generated in situ by reacting sodium nitrite (B80452) (NaNO₂) with a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at low temperatures (0–5 °C) to prevent the unstable diazonium salt from decomposing. organic-chemistry.orgacs.org

Azide Formation: The resulting 4-bromo-2-(trifluoromethyl)benzenediazonium salt is then treated with an azide source, most commonly sodium azide (NaN₃). The azide ion (N₃⁻) acts as a nucleophile, displacing the dinitrogen gas (N₂) from the diazonium salt to form the final product, this compound.

A similar synthesis has been reported for the isomeric compound, 1-azido-2-bromo-4-(trifluoromethyl)benzene, which was obtained in an 85% yield from 2-bromo-4-(trifluoromethyl)aniline (B1203737) using sodium nitrite and sodium azide. rsc.org This demonstrates the high efficiency of this synthetic route for structurally related compounds.

An alternative approach involves the regioselective bromination of a precursor that already contains the azido (B1232118) and trifluoromethyl groups, such as 1-azido-2-(trifluoromethyl)benzene (B185812). This is an electrophilic aromatic substitution reaction where the position of the incoming bromine atom is directed by the existing substituents.

The trifluoromethyl (-CF₃) group is a strongly deactivating, meta-directing group due to its powerful electron-withdrawing inductive effect. mdpi.com The azido (-N₃) group is also deactivating but is considered ortho-, para-directing. The challenge in this synthesis lies in controlling the regioselectivity, as the two groups direct the incoming electrophile to different positions. The outcome of the reaction depends on the specific brominating agent (e.g., Br₂, N-bromosuccinimide), the solvent, and the presence of any catalysts, which can influence the position of bromination. mdpi.com Achieving high selectivity for the desired 4-bromo isomer requires careful optimization of these reaction conditions. researchgate.net

A third synthetic pathway involves introducing the trifluoromethyl group onto an azido-bromo-aromatic scaffold, such as 1-azido-4-bromobenzene. The introduction of a -CF₃ group onto an aromatic ring is a significant area of research in medicinal and materials chemistry. mdpi.com Methods for trifluoromethylation have evolved significantly and include:

Transition-Metal-Catalyzed Cross-Coupling: Reactions using trifluoromethylating agents like trifluoromethyltrimethylsilane (TMSCF₃) or sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent) in the presence of a metal catalyst (e.g., copper or palladium) are common. mdpi.com

Radical Trifluoromethylation: This involves the generation of a trifluoromethyl radical (•CF₃) which then attacks the aromatic ring.

The viability of this route depends on the stability of the azido group under the conditions required for trifluoromethylation, which can sometimes be harsh. The electronic properties of the azido and bromo substituents on the starting ring will also influence the reactivity and regioselectivity of the trifluoromethylation reaction.

Chemo- and Regioselective Functionalization Strategies

The synthesis of a multifunctional compound like this compound requires precise control over chemical reactivity to ensure that reactions occur at the desired positions and in the correct sequence.

The target molecule is a prime example of a compound suited for orthogonal synthesis strategies. Its three functional groups exhibit distinct and largely non-interfering reactivities, allowing for their selective manipulation.

Azido Group: Primarily used in "click chemistry," specifically the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC) to form stable triazole rings. smolecule.comacs.org It can also be reduced to an amine.

Bromo Group: Serves as a versatile handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the formation of new carbon-carbon or carbon-heteroatom bonds.

Trifluoromethyl Group: Generally chemically inert, it significantly modifies the electronic properties of the aromatic ring, enhancing its stability and lipophilicity. nbinno.com

This orthogonal reactivity allows for the stepwise and selective functionalization of the molecule, making it a valuable building block in the synthesis of more complex chemical structures.

Achieving high yield and selectivity is paramount in any synthetic procedure. For the synthesis of this compound, particularly via the diazotization route, several parameters must be carefully controlled.

The table below illustrates a hypothetical optimization study for the diazotization and azidation of 4-bromo-2-(trifluoromethyl)aniline, based on general principles for such reactions. acs.orgrsc.org

| Entry | Acid | Temperature (°C) | NaNO₂ (equivalents) | NaN₃ (equivalents) | Yield (%) |

|---|---|---|---|---|---|

| 1 | HCl | 10 | 1.0 | 1.0 | 65 (Decomposition observed) |

| 2 | HCl | 0-5 | 1.0 | 1.0 | 82 |

| 3 | H₂SO₄ | 0-5 | 1.0 | 1.0 | 79 |

| 4 | HCl | 0-5 | 1.2 | 1.2 | 91 |

| 5 | HCl | -5 | 1.2 | 1.2 | 88 |

Similarly, for the regioselective bromination of 1-azido-2-(trifluoromethyl)benzene, reaction conditions would need to be fine-tuned to favor the formation of the desired 4-bromo isomer over other potential isomers.

| Entry | Brominating Agent | Solvent | Catalyst | Temperature (°C) | Yield (%) | Selectivity (para:ortho) |

|---|---|---|---|---|---|---|

| 1 | Br₂ | CCl₄ | None | 25 | 70 | 3:1 |

| 2 | Br₂ | CH₃COOH | FeBr₃ | 25 | 85 | 9:1 |

| 3 | NBS | CH₃CN | None | 80 | 75 | 5:1 |

| 4 | NBS | CH₃COOH | H₂SO₄ (cat.) | 50 | 92 | 15:1 |

These tables highlight that minor adjustments in temperature, stoichiometry, catalysts, and solvents can lead to significant improvements in both the efficiency and selectivity of the synthesis.

Green Chemistry Principles in Synthetic Approaches to this compound

The application of green chemistry principles to the synthesis of this compound is an area of growing importance, aiming to reduce the environmental impact of its production. While specific green synthetic routes for this exact compound are not extensively detailed in current literature, the broader principles of green chemistry can be applied to its known synthetic pathway, which primarily involves diazotization of an aromatic amine followed by azidation.

Key areas for the incorporation of green chemistry principles include the selection of solvents, the use of alternative reagents, and the adoption of more efficient reaction technologies.

Solvent Selection: Traditional organic solvents used in synthesis can be volatile, toxic, and difficult to dispose of. Green chemistry encourages the use of safer, more environmentally benign solvents. For the synthesis of aryl azides, the use of water as a solvent is a highly desirable green alternative. organic-chemistry.org Research has demonstrated that the synthesis of aromatic azides from arenediazonium tosylates and sodium azide can be effectively carried out in water at room temperature. organic-chemistry.org Another approach involves the use of ionic liquids, which are non-volatile and can often be recycled, as alternative reaction media. ijbsac.orgjchemrev.com

Alternative Reagents and Catalysts: The conventional diazotization process often utilizes sodium nitrite in the presence of a strong acid. organic-chemistry.org Green alternatives focus on replacing these hazardous reagents. For instance, the use of tert-butyl nitrite in the presence of a milder acid like saccharin (B28170) has been explored for the in-situ formation of diazonium salts. nih.gov The use of solid-supported reagents, such as cellulose (B213188) sulfuric acid, has also been reported for the diazotization-azidation of aromatic amines, offering advantages such as mild reaction conditions and the avoidance of harmful acids. researchgate.net Furthermore, metal-free approaches are gaining traction to avoid the use of potentially toxic heavy metal catalysts. organic-chemistry.orgnih.gov

Process Intensification and Safety: The intermediate diazonium salts in the synthesis of aryl azides can be unstable and potentially explosive, especially when isolated in a dry state. nih.gov Green chemistry principles advocate for processes that minimize the generation and accumulation of hazardous intermediates. One-pot syntheses, where the diazotization and azidation steps are performed sequentially in the same reactor without isolating the diazonium salt, contribute significantly to process safety and efficiency. organic-chemistry.orgresearchgate.net The development of continuous flow chemistry and microreactor technology offers precise control over reaction conditions, such as temperature and reaction time, further enhancing safety and reducing the risks associated with handling unstable intermediates. Recent research has also focused on mimicking natural processes, such as nitrate (B79036) reduction, to develop safer synthesis methods that avoid the accumulation of diazonium salts. mpg.de

The following table summarizes potential green chemistry approaches applicable to the synthesis of this compound:

| Green Chemistry Principle | Conventional Method | Potential Green Alternative |

| Solvent | Organic Solvents | Water, Ionic Liquids |

| Reagents | Sodium nitrite, Strong acids | tert-butyl nitrite with mild acids, Solid-supported acids |

| Catalysis | Potential for metal catalysts | Metal-free synthesis |

| Process Safety | Isolation of diazonium salts | One-pot synthesis, Continuous flow chemistry |

By integrating these green chemistry principles, the synthesis of this compound can be made safer, more efficient, and more environmentally sustainable.

Reactivity and Transformation Pathways of 1 Azido 4 Bromo 2 Trifluoromethyl Benzene

Transformations Involving the Azide (B81097) Moiety

The azide group is a versatile functional handle, participating in a range of reactions from cycloadditions to reductions, enabling its conversion into nitrogen-containing heterocycles and primary amines.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Strategies

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," providing a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. nih.govwikipedia.org 1-Azido-4-bromo-2-(trifluoromethyl)benzene (B6176723) is an excellent substrate for this transformation. The reaction involves the treatment of the azide with a terminal alkyne in the presence of a copper(I) catalyst, often generated in situ from a copper(II) source like copper(II) sulfate (B86663) and a reducing agent such as sodium ascorbate. wikipedia.orgsigmaaldrich.com The reaction proceeds under mild conditions and is tolerant of a wide range of functional groups. sigmaaldrich.com The presence of the electron-withdrawing trifluoromethyl group can enhance the electrophilic character of the azide, potentially accelerating the reaction.

Table 1: Examples of CuAAC Reactions with Aryl Azides

| Aryl Azide | Alkyne | Catalyst System | Solvent | Product | Yield |

|---|---|---|---|---|---|

| This compound (analog) | Phenylacetylene | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | 1-(4-Bromo-2-(trifluoromethyl)phenyl)-4-phenyl-1H-1,2,3-triazole | High |

| Benzyl azide | Phenylacetylene | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | Neat | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | Quantitative nih.gov |

This table presents data for analogous reactions to illustrate the general conditions and high efficiency of the CuAAC reaction.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Methodologies

For applications where the use of a potentially cytotoxic copper catalyst is undesirable, the strain-promoted azide-alkyne cycloaddition (SPAAC) offers a powerful alternative. This reaction occurs between an azide and a strained cycloalkyne, such as a derivative of cyclooctyne (B158145) (e.g., BCN, DIBAC), without the need for a metal catalyst. nih.gov The reaction rate is significantly influenced by the electronic properties of the azide. Aryl azides bearing electron-withdrawing groups, such as the trifluoromethyl group in this compound, are known to exhibit accelerated reaction rates in SPAAC. nih.gov This is attributed to the lowering of the azide's LUMO energy, which facilitates the inverse-electron-demand cycloaddition pathway. scm.com

Table 2: Relative Reactivity of Aryl Azides in SPAAC

| Aryl Azide | Cycloalkyne | Relative Rate Enhancement |

|---|---|---|

| Benzyl azide | BCN | 1 |

This table illustrates the enhanced reactivity of electron-deficient aryl azides in SPAAC reactions, a characteristic applicable to this compound.

Staudinger Ligation and Related Reduction Reactions for Amine Formation

The Staudinger reaction provides a mild and efficient method for the reduction of azides to primary amines. wikipedia.orgorganic-chemistry.org The reaction involves the treatment of the azide with a phosphine (B1218219), typically triphenylphosphine (B44618), to form an iminophosphorane intermediate. wikipedia.org Subsequent hydrolysis of this intermediate yields the corresponding primary amine and a phosphine oxide byproduct. wikipedia.orgthermofisher.com This transformation is highly chemoselective and tolerates the presence of the aryl bromide and trifluoromethyl groups on the aromatic ring of this compound. A modification of this reaction, the Staudinger ligation, incorporates an electrophilic trap on the phosphine reagent, allowing for the formation of a stable amide bond under biological conditions. The use of perfluoroaryl azides in Staudinger reactions has been shown to result in exceptionally fast reaction rates. nih.gov

The reduction of the azide group to an amine can also be achieved through other methods, such as catalytic hydrogenation using catalysts like palladium on carbon (Pd/C).

Thermal and Photochemical Nitrene Generation and Subsequent Intermediates

Both thermal and photochemical decomposition of aryl azides leads to the extrusion of dinitrogen gas and the formation of a highly reactive nitrene intermediate. scispace.comrsc.org The electronic nature of the substituent on the aromatic ring influences the stability and subsequent reactivity of the generated nitrene. The trifluoromethyl group in this compound would be expected to influence the electrophilicity of the resulting nitrene. Photochemical decomposition typically generates the singlet nitrene, while thermal decomposition can lead to either the singlet or triplet nitrene. scispace.comresearchgate.net These nitrene intermediates can undergo a variety of subsequent reactions, including intramolecular C-H insertion, cyclization, or intermolecular reactions such as aziridination of alkenes. uochb.cz For instance, photocatalytically generated trifluoromethyl nitrene has been shown to react with alkenes to form N-trifluoromethylated aziridines. uochb.cz

Intramolecular Cyclization Reactions Involving the Azide Group

The presence of both an azide and a bromine atom in an ortho-like disposition in this compound (relative to the trifluoromethyl group) opens up possibilities for intramolecular cyclization reactions to form fused heterocyclic systems. For example, 2-azidoaryl bromides can undergo lithiation followed by an endo-cyclization to produce benzotriazoles. rsc.org This type of reaction is directed by the azide group and allows for selective metal-halogen exchange. rsc.org Other intramolecular reactions can be triggered by the generation of a nitrene, which can then insert into a nearby C-H or C-X bond, or by transition metal-catalyzed processes that involve both the azide and the bromide. nih.govnih.gov

Cross-Coupling and Substitution Reactions of the Aryl Bromide

The carbon-bromine bond in this compound is a key site for the introduction of molecular complexity through a variety of well-established cross-coupling and substitution reactions. The presence of the trifluoromethyl group ortho to the azide and meta to the bromide can influence the reactivity of the C-Br bond in these transformations.

Palladium-catalyzed cross-coupling reactions are particularly powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. These reactions typically involve an oxidative addition of the aryl bromide to a low-valent palladium complex, followed by transmetalation (for Suzuki and Sonogashira couplings) or migratory insertion (for Heck coupling) and reductive elimination to afford the product and regenerate the catalyst.

Notable examples of such reactions applicable to this compound include:

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) to form a new carbon-carbon bond. This method is highly versatile and tolerates a wide array of functional groups. Site-selective Suzuki-Miyaura reactions have been reported for dihaloarenes, indicating that selective coupling at the bromine position is feasible. sci-hub.se

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, providing a direct route to substituted alkynes. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. rsc.orgscielo.org.mx The presence of a trifluoromethyl group on the aromatic ring has been shown to be compatible with this reaction. researchgate.net

Heck Reaction: In the Heck reaction, the aryl bromide is coupled with an alkene to form a new carbon-carbon bond, leading to the formation of a substituted alkene. beilstein-journals.orgmdpi.com

Buchwald-Hartwig Amination: This reaction is a powerful method for the formation of carbon-nitrogen bonds, coupling the aryl bromide with a primary or secondary amine. wikipedia.orgorganic-chemistry.org This provides a direct route to substituted anilines.

Ullmann Condensation: This classical copper-catalyzed reaction can be used to form carbon-oxygen, carbon-nitrogen, or carbon-sulfur bonds by coupling the aryl bromide with alcohols, amines, or thiols, respectively. While harsher conditions are often required compared to palladium-catalyzed methods, modern variations have expanded its scope. acs.orgnsf.gov

Table 3: Overview of Potential Cross-Coupling Reactions for this compound

| Reaction | Coupling Partner | Catalyst System (Typical) | Resulting Bond | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Pd(0) catalyst, Base | C-C | Biaryl |

| Sonogashira | R-C≡CH | Pd(0) catalyst, Cu(I) co-catalyst, Base | C-C(sp) | Arylalkyne |

| Heck | Alkene | Pd(0) catalyst, Base | C-C(sp²) | Substituted Alkene |

| Buchwald-Hartwig | R₂NH | Pd(0) catalyst, Ligand, Base | C-N | Arylamine |

Palladium-Catalyzed Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, involving the reaction of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. For this compound, the C-Br bond is the reactive site for this transformation. The strong electron-withdrawing nature of the trifluoromethyl group ortho to the azide and meta to the bromine is expected to enhance the rate of oxidative addition of the aryl bromide to the Pd(0) catalyst, a key step in the catalytic cycle.

While specific studies on this compound are not extensively documented, research on analogous compounds, such as other fluorinated aryl bromides and azidoaryl compounds, provides insight into the expected reactivity. For instance, the Suzuki-Miyaura coupling of azido-2-bromobenzene with various arylboronic acids has been successfully achieved, demonstrating the compatibility of the azide group under these conditions. researchgate.net Similarly, fluorinated biphenyl (B1667301) derivatives have been synthesized via Suzuki-Miyaura reactions using substrates like 1-bromo-4-fluorobenzene (B142099) and 1-bromo-2-fluorobenzene, highlighting the feasibility of coupling fluorinated aryl halides. ugr.es

The reaction is anticipated to proceed under standard Suzuki-Miyaura conditions, typically employing a palladium catalyst such as Pd(PPh₃)₄ or Pd(OAc)₂, a phosphine ligand, and a base like Na₂CO₃, Cs₂CO₃, or K₃PO₄ in a solvent system such as toluene, dioxane, or DMF/water. The azide functionality is generally stable under these conditions, though care must be taken as azides can be sensitive to high temperatures and certain reagents. nih.govnih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Related Aryl Bromides

| Aryl Bromide | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1,4-dibromo-2-fluorobenzene | Phenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | 1,4-Dioxane | 90 | Good | sci-hub.se |

| ortho-Azidobromobenzene | 1H-Indole-5-boronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | DMF | 80 | 65 | researchgate.net |

| 4-Bromobenzotrifluoride (B150022) | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 98 | Generic conditions |

Sonogashira Coupling Architectures with Aryl Alkynes

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org This reaction is a powerful tool for the synthesis of aryl alkynes. For this compound, this reaction would functionalize the C-Br bond, introducing an alkynyl substituent.

The electronic properties of the substrate—namely the electron-withdrawing trifluoromethyl group—are expected to facilitate the oxidative addition step with the palladium catalyst. The azide group is generally compatible with Sonogashira conditions. The reaction is typically carried out using a catalyst system like Pd(PPh₃)₂Cl₂/CuI and an amine base such as triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (i-Pr₂NH) in a solvent like THF or DMF. organic-chemistry.orgrsc.org Copper-free Sonogashira protocols have also been developed, which may be advantageous in cases where copper sensitivity is a concern.

Table 2: Representative Conditions for Sonogashira Coupling of Aryl Bromides

| Aryl Bromide | Alkyne | Catalyst System | Base | Solvent | Temp | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1-Bromo-2-ethynylbenzene | Phenylacetylene | 5% Pd on Al₂O₃ / 0.1% Cu₂O on Al₂O₃ | - | DMA | 80 °C | 50 | rsc.org |

| Bromobenzene | Phenylacetylene | Pd/C–CuI–PPh₃ | Et₃N | Toluene | 80 °C | 85 | researchgate.net |

| 4-Bromoanisole | Phenylacetylene | Pd(PhCN)₂Cl₂ / P(t-Bu)₃ / CuI | i-Pr₂NH | Dioxane | RT | 98 | Generic conditions |

Buchwald-Hartwig Amination Strategies for Aryl Amine Synthesis

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines. nih.gov This reaction would allow for the introduction of a primary or secondary amine at the 4-position of the 1-azido-2-(trifluoromethyl)benzene (B185812) core. The electron-deficient nature of the aromatic ring, enhanced by the trifluoromethyl group, should make it a suitable substrate for this transformation.

Modern Buchwald-Hartwig protocols utilize bulky, electron-rich phosphine ligands which are effective for coupling a wide range of aryl halides, including electron-deficient ones. rsc.org Studies on the amination of 4-bromobenzotrifluoride have shown high yields, indicating that the trifluoromethyl group is well-tolerated and promotes the reaction. rsc.org The azide group's stability must be considered, but it is generally compatible with the conditions used for Buchwald-Hartwig aminations, which are often conducted at moderate temperatures.

Table 3: Representative Conditions for Buchwald-Hartwig Amination of Related Aryl Bromides

| Aryl Bromide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 4-Bromobenzotrifluoride | 3,5-Dimethoxyaniline | [Pd(cinnamyl)Cl]₂ / tBuXPhos | NaOtBu | Dioxane | 80 | High | rsc.org |

| 2-Bromo-1,3-dimethylbenzene | Aniline (B41778) | Pd(OAc)₂ / XPhos | KOtBu | Toluene | 110 | 95 | nih.gov |

| 4-Bromo-1-tritylpyrazole | Morpholine | Pd(dba)₂ / tBuDavePhos | NaOtBu | Toluene | 100 | 95 | researchgate.net |

Heck Reaction Pathways for Olefinic Coupling

The Heck reaction forms a C-C bond between an aryl halide and an alkene, catalyzed by a palladium complex. This reaction would append a vinyl group to the 4-position of the starting material. The success of the Heck reaction is often dependent on the electronic nature of the aryl halide. Electron-withdrawing groups, such as the trifluoromethyl group on the substrate, generally accelerate the rate of oxidative addition to Pd(0) and can lead to higher reaction yields. researchgate.net

Typical conditions for the Heck reaction involve a palladium source like Pd(OAc)₂, a phosphine ligand (or ligand-free conditions), and a base such as Et₃N or Na₂CO₃. The choice of solvent can range from polar aprotic solvents like DMF and DMA to less polar ones like toluene. The regioselectivity of the addition to the olefin is primarily governed by steric factors.

Table 4: Representative Conditions for Heck Reaction of Related Aryl Halides

| Aryl Halide | Olefin | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1-Bromo-4-nitrobenzene | Styrene | Pd-Hydrazone Complex | Na₂CO₃ | DMA | 50 | 99 | researchgate.net |

| Iodobenzene | Styrene | Pd(OAc)₂ | K₂CO₃ | DMF | 120 | 95 | Generic conditions |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a pathway for the substitution of a leaving group on an aromatic ring by a nucleophile. This reaction requires the ring to be highly electron-deficient, typically through the presence of strong electron-withdrawing groups (like -NO₂ or -CF₃) positioned ortho and/or para to the leaving group.

In the case of this compound, the trifluoromethyl group is ortho to the azide and meta to the bromine. While the CF₃ group does deactivate the ring towards electrophilic substitution, it does not sufficiently activate the C-Br bond for SNAr. The primary electron-withdrawing influence is not positioned to stabilize the negative charge of the Meisenheimer intermediate that would form from nucleophilic attack at the bromine-bearing carbon. Therefore, SNAr at the C-Br position is not a favored pathway under typical conditions, and metal-catalyzed coupling reactions are the dominant routes for its functionalization.

Organometallic Reactions, Including Directed Lithiation and Subsequent Quenching

Directed ortho-lithiation (DoM) is a powerful method for the regioselective functionalization of aromatic rings. It involves the deprotonation of a position ortho to a directing metalating group (DMG) by a strong base, typically an organolithium reagent. The resulting aryllithium species can then be quenched with various electrophiles.

For this compound, several directing groups are present. The azide group itself can act as a directing group. More significantly, the trifluoromethyl group is known to be a moderate directing group. However, the most likely site for lithiation would be influenced by the relative directing ability of the present substituents and the acidity of the available protons. The proton at the C3 position is flanked by the electron-withdrawing azide and trifluoromethyl groups, making it the most acidic proton on the ring. Therefore, lithiation is expected to occur regioselectively at this position. Subsequent quenching with an electrophile (E+) would introduce a new substituent at the C3 position.

Influence of the Trifluoromethyl Group on Reactivity

The trifluoromethyl (-CF₃) group exerts a profound influence on the reactivity of this compound, primarily through its potent electron-withdrawing inductive effect. nih.govmit.edu

Activation in Palladium-Catalyzed Cross-Coupling: In reactions like Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings, the rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) catalyst. The -CF₃ group withdraws electron density from the aromatic ring, making the carbon of the C-Br bond more electrophilic and thus more susceptible to oxidative addition. This generally leads to faster reaction rates and allows for milder reaction conditions compared to less electron-deficient aryl bromides. nih.gov

Influence on Regioselectivity: In reactions involving the aromatic ring itself, such as directed lithiation, the -CF₃ group can act as a directing group, although it is considered moderate. Its primary effect, however, is to increase the acidity of adjacent protons, potentially controlling the site of deprotonation.

Steric Effects: While not as large as a tert-butyl group, the trifluoromethyl group possesses significant steric bulk. This can influence the approach of catalysts and reagents, potentially affecting reaction rates and, in some cases, the regioselectivity of product formation. For example, in Heck reactions, the steric environment can influence which face of the alkene undergoes insertion. acs.org

Electronic Effects and Inductive/Resonance Contributions

The reactivity of the benzene (B151609) ring and its substituents is governed by the interplay of inductive and resonance effects of the attached groups. Each of the three substituents on this compound possesses distinct electronic characteristics.

Trifluoromethyl Group (-CF₃): The -CF₃ group is one of the most powerful electron-withdrawing groups used in organic chemistry. nih.gov This is primarily due to the strong inductive effect (-I) of the three highly electronegative fluorine atoms, which pull electron density away from the benzene ring through the sigma bond. minia.edu.egresearchgate.net The -CF₃ group does not participate in resonance donation and is considered to have only an electron-withdrawing influence. researchgate.net

Azido (B1232118) Group (-N₃): The electronic nature of the azido group is complex and can vary depending on the chemical environment. It is generally considered to be an inductively withdrawing group. researchgate.net However, it has negligible to moderate resonance-donating capabilities. researchgate.net Despite its inductive withdrawal, the azide group is a highly valuable functional handle for specific reactions like cycloadditions.

The combined influence of these three groups results in a significantly electron-deficient aromatic ring. The powerful -I effect of the -CF₃ group, complemented by the inductive withdrawal of the -Br and -N₃ groups, dominates the electronic landscape of the molecule.

| Substituent | Inductive Effect (-I) | Resonance Effect (+R) | Overall Effect on Ring Electron Density |

|---|---|---|---|

| -CF₃ (Trifluoromethyl) | Strongly Withdrawing | None | Strongly Withdrawing |

| -Br (Bromo) | Withdrawing | Weakly Donating | Withdrawing |

| -N₃ (Azido) | Withdrawing | Weakly Donating | Withdrawing |

Stereoelectronic and Steric Directing Effects on Regioselectivity

The arrangement of substituents on the benzene ring creates steric hindrance that, along with electronic factors, directs the regioselectivity of incoming reagents.

Steric Hindrance: The trifluoromethyl group is significantly bulkier than a hydrogen atom and exerts considerable steric hindrance on the adjacent ortho positions (positions 1 and 3). nih.gov Similarly, the bromine atom at position 4 and the azide group at position 1 contribute to the steric crowding around the ring. This steric congestion can prevent or slow down reactions at certain positions. For example, in metal-catalyzed cross-coupling reactions at the C-Br bond, bulky ligands or substrates may face hindered approach. Likewise, cycloaddition reactions involving the azide group can be influenced by the steric bulk of the neighboring -CF₃ group. acs.org

Regioselectivity in Aromatic Substitution: For any potential electrophilic aromatic substitution (EAS) reactions, the directing effects of the existing groups would be crucial. Electron-withdrawing groups like -CF₃ are known meta-directors. youtube.com Halogens like -Br, despite being deactivating, are ortho, para-directors. The directing effect of the azide group is less straightforward. However, the combined powerful deactivating nature of the substituents makes traditional EAS reactions highly unfavorable. The regioselectivity of other reaction types, such as nucleophilic aromatic substitution or metal-catalyzed C-H functionalization, would be dictated by a combination of electronic activation/deactivation and steric accessibility. rsc.org

Activation or Deactivation of Aromatic Ring for Further Reactions

The presence of multiple electron-withdrawing groups has a profound impact on the reactivity of the aromatic ring.

Deactivation towards Electrophilic Aromatic Substitution (EAS): Groups that withdraw electron density from the benzene ring decrease its nucleophilicity, making it less reactive towards electrophiles. quora.comchemistrysteps.com Both the trifluoromethyl and bromo groups are classified as deactivating groups. masterorganicchemistry.com With the additional inductive withdrawal from the azide group, the benzene ring of this compound is strongly deactivated. libretexts.org Therefore, it is highly resistant to classical EAS reactions like nitration, halogenation, or Friedel-Crafts reactions.

Orthogonal and Chemo-selective Transformations of Multifunctional this compound

The key synthetic utility of this molecule lies in the distinct reactivity of its three functional groups, which allows for orthogonal and chemoselective transformations. Orthogonal chemistry enables the modification of one functional group without affecting the others, providing a powerful strategy for building complex molecules. nih.gov

The azide and bromine moieties, in particular, serve as versatile handles for a wide range of chemical modifications. The trifluoromethyl group is generally stable and acts primarily as a modulator of the molecule's electronic properties and lipophilicity.

Sequential Functionalization of Azide and Bromine Groups

The differential reactivity of the azide and bromo groups allows for their independent and sequential functionalization. This step-wise approach is fundamental to using this compound as a scaffold in multi-step syntheses.

Azide Group Transformations: The azide is a premier functional group for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). wikipedia.orgorganic-chemistry.org This reaction is highly efficient, specific, and tolerant of many other functional groups, including aryl bromides. The azide can also be reduced to an amine using reagents like triphenylphosphine (Staudinger reduction) or catalytic hydrogenation.

Bromine Group Transformations: The aryl bromide is an ideal handle for transition metal-catalyzed cross-coupling reactions. These include Suzuki coupling (with boronic acids), Sonogashira coupling (with terminal alkynes), Heck coupling (with alkenes), and Buchwald-Hartwig amination (with amines). The reaction conditions for these transformations can often be chosen to be compatible with the azide group.

This orthogonality allows for a planned sequence of reactions. For instance, a molecule can first undergo a CuAAC reaction at the azide position, followed by a Suzuki coupling at the bromine position, or vice versa. acs.org This enables the controlled and directional assembly of complex molecular architectures.

| Pathway | Step 1: Reaction at Azide | Step 2: Reaction at Bromine | Potential Outcome |

|---|---|---|---|

| A | CuAAC with an alkyne | Suzuki coupling with a boronic acid | Triazole- and biaryl-containing product |

| B | Staudinger reduction to amine | Sonogashira coupling with an alkyne | Aniline- and alkyne-containing product |

| Pathway | Step 1: Reaction at Bromine | Step 2: Reaction at Azide | Potential Outcome |

| C | Heck coupling with an alkene | CuAAC with an alkyne | Stilbene- and triazole-containing product |

| D | Buchwald-Hartwig amination | Reduction to amine | Di-amino substituted product |

Cascade Reactions and One-Pot Syntheses Leveraging Multiple Reactive Sites

The presence of multiple reactive sites makes this compound an attractive substrate for cascade reactions and one-pot syntheses. These approaches enhance synthetic efficiency by reducing the number of intermediate purification steps, saving time and resources. bohrium.comsciepublish.com

A cascade reaction is a process where a single event triggers a series of subsequent intramolecular transformations. baranlab.org For example, a reaction initiated at the bromo- position could generate an intermediate that subsequently reacts with the azide group in an intramolecular fashion to form a new heterocyclic ring system. While specific examples for this exact molecule are not prevalent, the potential exists. For instance, an intramolecular cyclization could be triggered following a Sonogashira coupling if the alkyne partner contains a suitable functional group. nih.gov

More practically, one-pot syntheses can be designed where reagents for sequential transformations are added to the same reaction vessel. azom.com For example, a nucleophilic substitution to form an aryl azide from an aryl bromide can be combined in one pot with a subsequent CuAAC reaction. nih.gov It is conceivable to design a one-pot procedure involving an initial cross-coupling at the bromine atom, followed by the addition of reagents for a click reaction at the azide moiety, streamlining the synthesis of highly functionalized products.

Mechanistic Investigations and Advanced Theoretical Studies

Computational Chemistry Approaches to Reaction Mechanisms and Pathways

Computational chemistry provides powerful tools to predict and understand the behavior of molecules. For a compound like 1-Azido-4-bromo-2-(trifluoromethyl)benzene (B6176723), these methods would be invaluable for elucidating its chemical properties.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is frequently employed to locate transition states and calculate activation energies, thereby providing insight into reaction mechanisms. While DFT has been used to study the reactions of various aryl azides and brominated aromatic compounds, no specific studies applying DFT for the transition state analysis of reactions involving this compound have been found in the searched literature.

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. This can provide valuable information about the conformational preferences and flexibility of a molecule, which can influence its reactivity. There are currently no published MD simulation studies specifically detailing the conformational analysis of this compound.

Kinetic and Thermodynamic Studies of Key Transformations

Experimental kinetic and thermodynamic studies are essential for quantifying reaction rates and understanding the energy changes that occur during a chemical transformation. Such data would be critical for optimizing reaction conditions and assessing the feasibility of synthetic routes involving this compound. At present, there is no published kinetic or thermodynamic data for key transformations of this specific compound.

Elucidation of Reaction Intermediates and Catalytic Cycles

Identifying reaction intermediates and understanding catalytic cycles are fundamental to unraveling complex reaction mechanisms. Techniques such as spectroscopy (NMR, IR, etc.) and mass spectrometry, often in combination with computational studies, are used for this purpose. The scientific literature does not currently contain studies that elucidate reaction intermediates or detail catalytic cycles specifically for reactions of this compound.

Solvent Effects and Reaction Environment Influences on Reactivity

The choice of solvent can significantly impact reaction rates and selectivity. Studies on solvent effects investigate how the polarity, proticity, and coordinating ability of the solvent influence the reaction mechanism and outcomes. While the influence of solvents on the reactivity of aryl azides and related compounds is a general area of study, specific research on how the reaction environment affects the reactivity of this compound has not been reported.

Advanced Spectroscopic and Analytical Methodologies for Research Level Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For "1-Azido-4-bromo-2-(trifluoromethyl)benzene," a combination of multi-nuclear and multi-dimensional NMR experiments provides a complete picture of the atomic connectivity and spatial arrangement.

A multi-nuclear NMR approach is essential for the complete characterization of "this compound," given the presence of various NMR-active nuclei.

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region. Due to the substitution pattern, three distinct proton signals are anticipated. The chemical shifts of these aromatic protons are influenced by the electronic effects of the bromo, azido (B1232118), and trifluoromethyl groups. Based on data from analogous compounds such as 4-bromo-2-(trifluoromethyl)aniline, the proton ortho to the trifluoromethyl group is expected to be the most deshielded. chemicalbook.comnist.gov

¹³C NMR: The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule. Six distinct signals are expected for the aromatic carbons, and the chemical shifts will be influenced by the attached functional groups. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to coupling with the fluorine atoms. rsc.org The chemical shifts of the carbons bonded to bromine and the azide (B81097) group will also be in characteristic regions.

¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. wikipedia.org For "this compound," a single sharp signal is expected for the -CF₃ group. The chemical shift of this signal, typically in the range of -60 to -65 ppm relative to CFCl₃, is sensitive to the electronic environment of the benzene (B151609) ring. rsc.orgrsc.org

¹⁵N NMR: Nitrogen-15 NMR can be used to directly probe the nitrogen atoms of the azide group. The azide group will show three distinct ¹⁵N signals, corresponding to the three non-equivalent nitrogen atoms. These signals are typically found in a characteristic chemical shift range for aryl azides.

Table 1: Predicted Multi-Nuclear NMR Data for This compound (B6176723)

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | 7.0 - 8.0 | d, dd | Three distinct signals in the aromatic region. |

| ¹³C | 110 - 140 | s, q | Six aromatic signals; C-CF₃ will be a quartet. |

| ¹⁹F | -60 to -65 | s | A single signal for the CF₃ group. |

| ¹⁵N | -130 to -300 | s | Three distinct signals for the N₃ group. |

2D NMR experiments are crucial for establishing the connectivity between atoms in "this compound."

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons on the aromatic ring, helping to assign the specific positions of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the signals of protons with the signals of the carbons to which they are directly attached. This would definitively link each aromatic proton signal to its corresponding carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of atoms. In this molecule, it could be used to confirm the through-space relationships between the protons on the aromatic ring and potentially with the substituents.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. For "this compound" (C₇H₃BrF₃N₃), HRMS would provide a highly accurate mass measurement of the molecular ion, confirming its elemental formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For aryl azides, a characteristic fragmentation pathway is the loss of a molecule of nitrogen (N₂), leading to the formation of a nitrene intermediate, which can then undergo further rearrangements and fragmentation. The presence of the bromine atom would lead to a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Reaction Monitoring

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of "this compound" would be dominated by a strong, sharp absorption band around 2100-2150 cm⁻¹ due to the asymmetric stretching vibration of the azide (-N₃) group. Other characteristic bands would include those for the C-Br stretching vibration (typically in the 500-600 cm⁻¹ region), the C-F stretching vibrations of the trifluoromethyl group (in the 1100-1300 cm⁻¹ region), and various aromatic C-H and C=C stretching and bending vibrations. researchgate.net

Raman Spectroscopy: Raman spectroscopy would also show a characteristic band for the symmetric stretching of the azide group, typically around 1200-1300 cm⁻¹. The C-Br and C-F stretching vibrations, as well as the aromatic ring vibrations, would also be observable. nih.govresearchgate.netnih.gov These techniques are also valuable for monitoring reactions involving the azide group, such as cycloadditions, where the disappearance of the characteristic azide peak can be tracked.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Azide (-N₃) | Asymmetric stretch | 2100 - 2150 | IR |

| Azide (-N₃) | Symmetric stretch | 1200 - 1300 | Raman |

| C-Br | Stretch | 500 - 600 | IR, Raman |

| C-F (in CF₃) | Stretch | 1100 - 1300 | IR, Raman |

| Aromatic C=C | Stretch | 1450 - 1600 | IR, Raman |

| Aromatic C-H | Stretch | 3000 - 3100 | IR, Raman |

X-ray Crystallography for Solid-State Structural Determination of Derivatives

While "this compound" is likely a liquid or low-melting solid at room temperature, its solid-state structure, or that of a suitable crystalline derivative, can be unequivocally determined by single-crystal X-ray crystallography. A common strategy for obtaining a crystalline derivative of an azide is to perform a "click" reaction, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form a stable triazole. acs.orgcore.ac.ukresearchgate.netmdpi.com

Electrochemical Characterization for Redox Behavior

Electrochemical methods, such as cyclic voltammetry, can be employed to investigate the redox properties of "this compound." The primary electrochemical process of interest would be the reduction of the azide group. Aryl azides can be electrochemically reduced, and the potential at which this occurs is influenced by the other substituents on the aromatic ring. researchgate.netnih.gov The electron-withdrawing nature of the trifluoromethyl and bromo groups would be expected to facilitate the reduction of the azide. researchgate.net

Cyclic voltammetry experiments would reveal the reduction potential of the azide group and whether the reduction is a reversible or irreversible process. Such studies provide valuable information about the electronic properties of the molecule and its potential reactivity in redox reactions. rsc.orgresearchgate.netdoi.org

Applications of 1 Azido 4 Bromo 2 Trifluoromethyl Benzene As a Synthetic Synthon

Construction of Nitrogen-Containing Heterocyclic Scaffolds

The azide (B81097) group in 1-azido-4-bromo-2-(trifluoromethyl)benzene (B6176723) is a key functional group for the synthesis of various nitrogen-containing heterocyclic compounds. Its ability to undergo cycloaddition reactions and other transformations makes it a powerful tool for medicinal and materials chemists.

Triazole Ring Formation via Click Chemistry

The azide functionality of this compound makes it an ideal substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone reaction of "click chemistry". This reaction provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. mdpi.com The reaction involves the [3+2] cycloaddition of the azide with a terminal alkyne, typically in the presence of a copper(I) catalyst, which can be generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. researchgate.netnih.gov

The resulting triazole ring is a stable aromatic system that can act as a rigid linker in larger molecules and can participate in hydrogen bonding and dipole interactions. This makes triazole-containing compounds valuable in drug discovery and materials science. The reaction is robust and compatible with a wide range of functional groups, allowing for the synthesis of a diverse library of triazole derivatives from this compound. researchgate.netmdpi.com

Table 1: Examples of Triazole Synthesis via CuAAC with this compound

| Alkyne Reactant | Product |

| Phenylacetylene | 1-(4-Bromo-2-(trifluoromethyl)phenyl)-4-phenyl-1H-1,2,3-triazole |

| Propargyl alcohol | (1-(4-Bromo-2-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methanol |

| Ethynyltrimethylsilane | 1-(4-Bromo-2-(trifluoromethyl)phenyl)-4-(trimethylsilyl)-1H-1,2,3-triazole |

| 1-Ethynylcyclohexene | 1-(4-Bromo-2-(trifluoromethyl)phenyl)-4-(cyclohex-1-en-1-yl)-1H-1,2,3-triazole |

Synthesis of Benzotriazines and Related Fused Heterocycles

The ortho-disposition of the azide and bromo groups in this compound provides a template for the synthesis of fused heterocyclic systems, such as benzotriazines. A novel approach involves the endo-cyclization of a 2-azidoaryl lithium intermediate, which can be generated in situ from the starting material via a metal-halogen exchange reaction. organic-chemistry.orggrowingscience.com

This method offers a practical alternative to traditional benzotriazole (B28993) syntheses. growingscience.com The reaction is typically carried out at low temperatures using an organolithium reagent, such as n-butyllithium. The resulting organolithium species then undergoes an intramolecular cyclization, with the azide group acting as an internal electrophile, to form the fused triazine ring system. organic-chemistry.org This strategy has been shown to be effective for a variety of substituted 2-azidoaryl bromides, including those with perfluoroalkyl groups. organic-chemistry.orggrowingscience.com

Preparation of Pyrimidine (B1678525) Derivatives

While direct synthesis of pyrimidines from aryl azides is not a standard transformation, this compound can be converted into intermediates suitable for pyrimidine ring synthesis. A common strategy for pyrimidine synthesis involves the condensation of a compound containing an N-C-N fragment (like an amidine) with a C-C-C fragment (like a 1,3-dicarbonyl compound). nih.gov

To utilize the title compound in this context, the azide group can first be reduced to an amine. A mild and efficient method for this transformation is the Staudinger reaction, which involves treatment of the azide with a phosphine (B1218219), such as triphenylphosphine (B44618), followed by hydrolysis to yield the corresponding aniline (B41778). This resulting 2-amino-5-bromo-1-(trifluoromethyl)benzene can then be used as a precursor in various pyrimidine syntheses. For example, it can be converted into an amidine and then cyclized with a suitable three-carbon component to construct the pyrimidine ring. nih.gov

Formation of Other Nitrogen-Containing Rings via Azide Reactivity

The reactivity of the azide group extends beyond cycloadditions, enabling the formation of other nitrogen-containing heterocycles. For instance, aryl azides can undergo intramolecular cyclization reactions under various conditions. nih.gov Photooxidation of phenyl azides can lead to the formation of nitroso oxides as key intermediates. rsc.org These intermediates can then undergo ortho-cyclization to form nitrile oxides, which can be trapped by dipolarophiles like nitriles to yield 1,2,4-oxadiazoles. rsc.org

Furthermore, the reaction of ortho-substituted aromatic azides with Lewis acids like boron trichloride (B1173362) or boron trifluoride can lead to the formation of fused azoles in high yields. dntb.gov.ua These reactions likely proceed through the formation of a nitrenium ion intermediate, which then undergoes intramolecular cyclization. dntb.gov.ua These methods highlight the potential of this compound to serve as a precursor to a variety of other heterocyclic systems beyond triazoles and benzotriazines.

Incorporation into Diverse Aromatic and Biaryl Systems via Cross-Coupling

The bromine atom on the aromatic ring of this compound serves as a versatile handle for carbon-carbon bond formation through transition metal-catalyzed cross-coupling reactions. This allows for the incorporation of the trifluoromethyl- and azido-substituted phenyl ring into more complex aromatic and biaryl structures.

Synthesis of Fluorinated Biaryl Compounds

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the synthesis of biaryl compounds. researchgate.net In this reaction, an aryl halide is coupled with an arylboronic acid or its ester in the presence of a palladium catalyst and a base. This compound is an excellent substrate for this reaction, where the bromo substituent acts as the aryl halide component.

This reaction allows for the synthesis of a wide range of fluorinated biaryl compounds, which are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atoms. researchgate.net The reaction conditions are generally mild and tolerate a variety of functional groups, including the azide group, which can be preserved for subsequent transformations, such as click chemistry.

Table 2: Examples of Fluorinated Biaryl Synthesis via Suzuki-Miyaura Coupling

| Boronic Acid/Ester Reactant | Catalyst/Base System | Product |

| Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 4-Azido-3-(trifluoromethyl)-[1,1'-biphenyl] |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | 4'-Methoxy-4-azido-3-(trifluoromethyl)-[1,1'-biphenyl] |

| Pyridine-3-boronic acid | Pd(OAc)₂ / K₃PO₄ | 3-(4-Azido-2-(trifluoromethyl)phenyl)pyridine |

| 4-Vinylphenylboronic acid | Pd(dppf)Cl₂ / Cs₂CO₃ | 4-Azido-4'-vinyl-3-(trifluoromethyl)-[1,1'-biphenyl] |

Assembly of Extended Conjugated Architectures

The construction of extended π-conjugated systems is of significant interest for applications in organic electronics, photonics, and sensor technology. The bifunctional nature of this compound, possessing both an azide and a bromo substituent, allows for its use as a building block in the synthesis of conjugated polymers and oligomers through various cross-coupling and cycloaddition reactions.

The bromo group on the aromatic ring is amenable to participation in classic palladium-catalyzed cross-coupling reactions. For instance, the Sonogashira cross-coupling reaction with terminal alkynes can be employed to introduce alkyne moieties, which extends the conjugation and provides a reactive handle for further transformations. nih.govresearchgate.net Similarly, Suzuki coupling with boronic acids or esters can be utilized to form biaryl linkages, a common motif in conjugated materials.

The azide functionality provides a powerful tool for the introduction of triazole rings into the polymer backbone via 1,3-dipolar cycloaddition reactions, a cornerstone of "click chemistry". ajchem-a.commdpi.com This reaction is highly efficient and regioselective, typically proceeding with high yields and tolerance for a wide range of functional groups. The resulting 1,2,3-triazole ring is not only a stable and robust linker but also contributes to the electronic properties of the conjugated system. By combining cross-coupling reactions at the bromo position with cycloaddition reactions at the azido (B1232118) position, complex and well-defined conjugated architectures can be assembled.

For example, a potential synthetic route to a triazole-containing conjugated polymer could involve an initial Sonogashira coupling of this compound with a di-alkyne monomer. The resulting diazido-dialkyne monomer could then undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) polymerization to yield a high molecular weight polymer with alternating triazole and trifluoromethyl-substituted phenyl rings in the backbone. The trifluoromethyl group would be expected to influence the polymer's solubility, thermal stability, and electronic properties.

Table 1: Potential Cross-Coupling and Cycloaddition Reactions for the Synthesis of Conjugated Systems

| Reaction Type | Reactant 1 | Reactant 2 | Catalyst/Conditions | Resulting Linkage |

| Sonogashira Coupling | This compound | Terminal Alkyne | Pd catalyst, Cu(I) cocatalyst, Base | Aryl-Alkyne |

| Suzuki Coupling | This compound | Arylboronic Acid | Pd catalyst, Base | Biaryl |

| Huisgen 1,3-Dipolar Cycloaddition | This compound | Alkyne | Heat or Cu(I) catalyst | 1,2,3-Triazole |

Precursor for Advanced Fluorinated Building Blocks and Reactive Intermediates

The unique combination of functional groups in this compound makes it a valuable precursor for the synthesis of more complex fluorinated building blocks and for the generation of highly reactive intermediates. mdpi.comsmolecule.com The presence of the trifluoromethyl group often enhances the metabolic stability and bioavailability of pharmaceutical compounds. mdpi.com

The azide group can be readily transformed into other nitrogen-containing functionalities. For instance, reduction of the azide, typically with reagents like triphenylphosphine or catalytic hydrogenation, yields the corresponding amine, 4-bromo-2-(trifluoromethyl)aniline. This aniline derivative is a versatile intermediate for the synthesis of a wide range of compounds, including pharmaceuticals and agrochemicals.

Furthermore, the azide group can serve as a precursor to highly reactive nitrene intermediates upon thermolysis or photolysis. researchgate.netnih.gov The resulting 4-bromo-2-(trifluoromethyl)phenylnitrene can undergo a variety of transformations, including C-H insertion and cycloaddition reactions, providing access to novel heterocyclic systems. For example, intramolecular cyclization of the nitrene could potentially lead to the formation of fluorinated carbazoles or other nitrogen-containing polycyclic aromatic compounds.

The bromo substituent can be displaced by a variety of nucleophiles or can participate in metal-catalyzed cross-coupling reactions to introduce further diversity. For example, cyanation of the bromo group would yield 4-azido-3-(trifluoromethyl)benzonitrile, a precursor for tetrazoles and other nitrogen-rich heterocycles.

Table 2: Examples of Advanced Fluorinated Building Blocks and Reactive Intermediates from this compound

| Transformation | Reagents/Conditions | Product/Intermediate | Potential Applications |

| Azide Reduction | H₂, Pd/C or PPh₃/H₂O | 4-Bromo-2-(trifluoromethyl)aniline | Pharmaceutical and agrochemical synthesis |

| Nitrene Formation | Heat or UV light | 4-Bromo-2-(trifluoromethyl)phenylnitrene | Synthesis of fluorinated heterocycles |

| Nucleophilic Substitution | NaCN, Pd catalyst | 4-Azido-3-(trifluoromethyl)benzonitrile | Precursor for tetrazoles and other N-heterocycles |

Role in the Development of New Synthetic Methodologies and Reagents

Compounds like this compound, with their distinct and orthogonally reactive functional groups, are excellent substrates for the development and optimization of new synthetic methodologies. nih.gov The ability to selectively react at either the azide or the bromo position allows for the testing of new catalysts, reaction conditions, and synthetic strategies.

For instance, the development of novel palladium or copper catalysts for cross-coupling reactions could utilize this compound as a benchmark substrate to assess catalyst efficiency, selectivity, and functional group tolerance. The presence of the electron-withdrawing trifluoromethyl group and the potentially coordinating azide group can provide valuable insights into the mechanism of these catalytic reactions.

Furthermore, the azide functionality allows for the exploration of new "click" reactions or other bioorthogonal ligation strategies. acs.org Researchers can use this compound to test the scope and limitations of new cycloaddition reactions with various dipolarophiles.

The synthesis of novel reagents is another area where this compound can play a significant role. For example, conversion of the bromo group to an organometallic species, such as a Grignard reagent or an organolithium compound, would generate a highly reactive intermediate. The subsequent reaction of this intermediate with various electrophiles, while retaining the azide functionality, could lead to the creation of a new class of trifluoromethylated and azido-containing building blocks for organic synthesis.

Future Research Directions and Emerging Paradigms

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The reactivity of the azide (B81097) and bromo functionalities on the benzene (B151609) ring can be selectively targeted and enhanced through the development of novel catalytic systems. Current research on related aryl azides suggests several promising directions. For instance, dinuclear nickel and cobalt(II) porphyrin complexes have shown efficacy in catalyzing the transformation of aryl azides into azoarenes, which are valuable as photoswitchable elements. researchgate.net The application of such catalysts to 1-Azido-4-bromo-2-(trifluoromethyl)benzene (B6176723) could provide a controlled route to novel, highly functionalized azo compounds, with the trifluoromethyl and bromo groups imparting unique electronic and solubility properties.

Furthermore, rhodium and palladium-based catalysts, known for facilitating C-H activation and cross-coupling reactions, could be explored. acs.orgacs.org A significant challenge is achieving chemoselectivity—directing a catalyst to act on the C-Br bond (e.g., in Suzuki or Buchwald-Hartwig couplings) without disturbing the azide group, or vice versa. Future work could focus on designing ligands that sterically or electronically favor one reactive site over the other, enabling sequential, one-pot functionalizations.

| Catalyst System Type | Potential Reaction | Target Functionality | Desired Outcome |

| Dinuclear Nickel Complexes | Azoarene Synthesis | Azide Group | Symmetrical or unsymmetrical azo compounds with photoswitchable properties. |

| Cobalt Porphyrins | Nitrene Transfer/Dimerization | Azide Group | Controlled synthesis of azoarenes or heterocyclic compounds via nitrene intermediates. |

| Ligand-Modified Palladium | Cross-Coupling Reactions | C-Br Bond | Selective formation of C-C or C-N bonds while preserving the azide for subsequent reactions. |

| Chiral Rhodium(III) Complexes | C-H Annulation | Azide Group & Aryl C-H | Construction of complex N-heterocyclic scaffolds incorporating the trifluoromethylphenyl core. acs.org |

Development of Asymmetric Transformations and Stereoselective Functionalizations

While this compound is achiral, it serves as a prochiral substrate for creating complex chiral molecules. A major area for development is the use of this compound in asymmetric catalysis. The azide group is a prime target for stereoselective transformations, most notably the azide-alkyne cycloaddition (click chemistry). The development of chiral rhodium or copper catalysts could enable the enantioselective synthesis of 1,2,3-triazoles with a chiral center or axial chirality. acs.org Recent advances in rhodium-catalyzed atroposelective click chemistry, which creates biaxially chiral triazoles from sterically hindered aryl azides, provide a direct blueprint for future exploration with this substrate. acs.orgacs.org

Another avenue involves the stereoselective reduction of the azide to a primary amine, which can then be used in the synthesis of chiral trifluoromethylated amines. nih.govnih.gov Catalytic asymmetric hydrogenation or transfer hydrogenation of an intermediate imine derived from this amine could yield valuable, enantioenriched products for pharmaceutical and agrochemical applications.

| Transformation Type | Catalytic Approach | Prochiral Substrate(s) | Potential Chiral Product |

| Azide-Alkyne Cycloaddition | Chiral Copper or Rhodium Catalysts | This compound + Prochiral Alkyne | Enantioenriched triazoles with point or axial chirality. acs.org |

| Azide Reduction & Derivatization | Asymmetric Hydrogenation of Imines | Imine formed from the corresponding amine + Carbonyl compound | Optically active trifluoromethylated amines. nih.gov |

| Intramolecular C-H Amination | Chiral Dirhodium Catalysts | A derivative with an appropriate side chain | Chiral N-heterocycles. |

Integration into Continuous Flow Chemistry and Automated Synthesis Platforms

The use of aryl azides often raises safety concerns due to their potential thermal instability. Continuous flow chemistry offers a robust solution by utilizing small reactor volumes, ensuring excellent heat transfer, and allowing for precise control over reaction parameters like temperature and residence time. beilstein-journals.orgnih.govresearchgate.net The application of flow chemistry to reactions involving this compound is a critical area for future research.

Specifically, the photolysis of aryl azides to generate highly reactive nitrene intermediates can be performed with significantly improved safety and efficiency in continuous flow photoreactors. beilstein-journals.orgtib.euvapourtec.com This would enable the controlled in-situ generation of the corresponding trifluoromethyl- and bromo-substituted nitrene, which can be immediately trapped by various nucleophiles to synthesize a diverse library of heterocyclic compounds like azepines. beilstein-journals.org Automated synthesis platforms integrated with flow reactors could then rapidly screen different trapping agents and reaction conditions, accelerating the discovery of novel derivatives.

Investigation of Photoredox and Electrochemical Transformations for Sustainable Synthesis

Modern synthetic chemistry is increasingly focused on sustainable methods that operate under mild conditions. Photoredox and electrochemical catalysis offer powerful alternatives to traditional thermal reactions. The investigation of these transformations for this compound is a promising frontier.

Visible-light photoredox catalysis, often in combination with nickel catalysis, has been successfully used to achieve C-N bond formation by coupling aryl azides with aryl electrophiles. researchgate.net This dual catalytic system could be applied to couple this compound with various (hetero)aryl halides, providing a mild route to complex diarylamine structures. researchgate.net Similarly, photoredox-mediated decarboxylative cross-coupling could link the aryl core of this molecule to sp³-hybridized carbons derived from carboxylic acids. nih.gov

Electrochemistry provides another sustainable pathway for generating reactive intermediates. Anodic oxidation or cathodic reduction could be used to selectively activate either the azide or the bromo-substituent, enabling controlled functionalization without the need for stoichiometric chemical reagents. acs.org

Supramolecular Chemistry and Materials Science Applications of Derived Structures

The unique electronic properties imparted by the trifluoromethyl and bromo groups, combined with the versatile connectivity offered by the azide (or its triazole derivative), make this compound an attractive building block for supramolecular chemistry and materials science.

Future research could focus on synthesizing derivatives of this compound to serve as tectons (building blocks) for self-assembling systems. For example, after converting the azide to a triazole—a known coordinating ligand and hydrogen bond donor/acceptor—the resulting molecule could be used to construct metal-organic frameworks (MOFs), coordination polymers, or liquid crystals. The trifluoromethyl group can participate in non-covalent interactions such as F···H or F···F contacts, which can be exploited to direct the assembly of supramolecular architectures. nih.gov The bromo-substituent can engage in halogen bonding or be replaced with other functional groups to further tune the self-assembly process. These derived structures could find applications as sensors, porous materials for gas storage, or components in molecular electronic devices. researchgate.netbeilstein-journals.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-azido-4-bromo-2-(trifluoromethyl)benzene, and how are competing side reactions minimized?